Cas no 1198154-55-0 (7-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazine)

7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound featuring a fused pyridine-oxazine structure with a methyl substituent at the 7-position. This scaffold is of interest in medicinal chemistry due to its potential as a pharmacophore in the development of bioactive molecules. The presence of both nitrogen and oxygen heteroatoms within the ring system enhances its ability to participate in hydrogen bonding and coordination interactions, making it a versatile intermediate for synthetic applications. Its rigid bicyclic framework may contribute to improved metabolic stability in drug design. The compound’s structural features are advantageous for exploring novel therapeutic agents targeting central nervous system or inflammatory pathways.
7-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazine structure
1198154-55-0 structure
Product Name:7-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazine
CAS No:1198154-55-0
MF:C8H10N2O
MW:150.177801609039
CID:4576976
PubChem ID:23557630
Update Time:2025-09-27

7-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazine Chemical and Physical Properties

Names and Identifiers

    • 7-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazine
    • Inchi: 1S/C8H10N2O/c1-6-4-7-8(10-5-6)11-3-2-9-7/h4-5,9H,2-3H2,1H3
    • InChI Key: MTHJBTOQSOLQFR-UHFFFAOYSA-N
    • SMILES: O1C2C(=CC(C)=CN=2)NCC1

7-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM412100-250mg
7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
1198154-55-0 95%+
250mg
$545 2022-06-14
Chemenu
CM412100-500mg
7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
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Chemenu
CM412100-1g
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Ambeed
A1027723-100mg
7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
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$51.0 2025-02-21
Ambeed
A1027723-250mg
7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
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Ambeed
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TRC
M322918-5mg
7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
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TRC
M322918-10mg
7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
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$ 70.00 2022-06-04
TRC
M322918-50mg
7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
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$ 295.00 2022-06-04
Enamine
EN300-120522-0.05g
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1198154-55-0 95%
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$229.0 2023-07-06

7-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazine Related Literature

Additional information on 7-Methyl-1H,2H,3H-pyrido2,3-b1,4oxazine

Introduction to 7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine (CAS No. 1198154-55-0)

7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine, with the CAS number 1198154-55-0, is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrido[2,3-b][1,4]oxazines, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, synthesis methods, biological properties, and recent research advancements of 7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine.

Structural Characteristics

The molecular structure of 7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is characterized by a fused ring system consisting of a pyridine ring and an oxazine ring. The presence of a methyl group at the 7-position adds to its structural complexity and influences its chemical and biological properties. The compound's molecular formula is C9H9N2O, with a molecular weight of approximately 163.18 g/mol. The unique arrangement of atoms in this structure provides a platform for various functional groups to be introduced or modified, making it an attractive scaffold for drug design and development.

Synthesis Methods

The synthesis of 7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine has been explored through several routes. One common method involves the reaction of 6-methyl-2-chloropyridin-3-one with an appropriate amine in the presence of a base. This reaction typically proceeds via a condensation step followed by cyclization to form the desired oxazine ring. Another approach involves the use of microwave-assisted synthesis techniques to enhance the yield and purity of the final product. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods that minimize waste and reduce energy consumption.

Biological Properties

7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine has been extensively studied for its biological activities. One of its most notable properties is its potential as an antioxidant. Research has shown that this compound can effectively scavenge free radicals and protect cells from oxidative stress. This property makes it a promising candidate for the treatment of various oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

In addition to its antioxidant activity, 7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine has also demonstrated anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that the compound may have therapeutic potential in inflammatory conditions such as arthritis and inflammatory bowel disease.

Clinical Applications and Research Advancements

The potential therapeutic applications of 7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine have been a focus of recent research efforts. Preclinical studies have shown promising results in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound's ability to reduce oxidative stress and inflammation has been linked to improved cognitive function and motor coordination in these models.

In the field of oncology, preliminary studies have suggested that 7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine may have antiproliferative effects on cancer cells. Specifically, it has been shown to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. These findings warrant further investigation into its potential as a novel anticancer agent.

Conclusion

7-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine (CAS No. 1198154-55-0) is a multifaceted compound with a wide range of biological activities that make it an attractive target for drug development. Its antioxidant and anti-inflammatory properties offer significant therapeutic potential in various diseases characterized by oxidative stress and inflammation. Ongoing research continues to uncover new insights into its mechanisms of action and clinical applications. As our understanding of this compound deepens, it is likely to play an increasingly important role in the advancement of medicinal chemistry and pharmaceutical science.

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